molecular formula C8H8N2OS2 B1367878 3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 51486-14-7

3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1367878
CAS No.: 51486-14-7
M. Wt: 212.3 g/mol
InChI Key: ZYSMOJFPRPGPRU-UHFFFAOYSA-N
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Description

3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with methyl and sulfanyl groups attached at specific positions. It has a molecular formula of C8H8N2OS2 and a molecular weight of 212.29 g/mol .

Biochemical Analysis

Biochemical Properties

3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By affecting these transcription factors, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. These interactions can lead to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl or sulfanyl positions .

Scientific Research Applications

3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c1-4-3-13-6-5(4)7(11)10(2)8(12)9-6/h3H,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSMOJFPRPGPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)N(C(=S)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588044
Record name 3,5-Dimethyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-14-7
Record name 2,3-Dihydro-3,5-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51486-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Reactant of Route 5
3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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